molecular formula C6H3ClINO2 B1603472 1-Chloro-3-iodo-2-nitrobenzene CAS No. 937601-42-8

1-Chloro-3-iodo-2-nitrobenzene

Cat. No. B1603472
CAS RN: 937601-42-8
M. Wt: 283.45 g/mol
InChI Key: WRRLPIZQDPPPJS-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 . It is a solid substance and has a molecular weight of 283.45 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the chlorine atom is at the 1st position, the iodine atom is at the 3rd position, and the nitro group is at the 2nd position.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds of similar structure are known to undergo nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .

Scientific Research Applications

Electron Attachment and Dissociative Reactions

Research into the behavior of nitrobenzene derivatives under electron attachment and dissociative reactions provides insight into their potential uses in materials science and environmental remediation. Studies have investigated the mechanisms of electron transmission, dissociative electron attachment, and negative ion mass spectrometry in chlorine-substituted nitrobenzene derivatives, highlighting the formation of long-lived negative ions and suggesting applications in designing materials with specific electronic properties (Asfandiarov et al., 2007).

Isotopic Abundance in Chemical Synthesis

Investigations into the isotopic abundance ratios in nitrobenzene derivatives have implications for chemical synthesis, especially in the production of pharmaceuticals, dyes, and agricultural chemicals. By examining the impact of biofield energy treatment on isotopic abundance ratios, researchers have explored the potential to alter physical, chemical, and thermal properties, which could lead to innovative methods for synthesizing industrially important chemicals (Trivedi et al., 2016).

Electrochemical Generation and Study of Free Radicals

The electrochemical generation of free radicals from nitrobenzene derivatives offers insights into their reactivity and potential applications in organic synthesis and environmental chemistry. Studies have detailed the preparation and characterization of nitrobenzene anion radicals, with implications for understanding the electrochemical behavior of nitrobenzene derivatives and their applications in synthesizing new materials and in pollution remediation processes (Geske & Maki, 1960).

Environmental Remediation

Research into the reduction of nitroaromatic compounds by zero-valent iron has revealed potential applications in environmental remediation, specifically in the degradation of groundwater contaminants. This work demonstrates the feasibility of using iron metal for the reductive transformation of nitrobenzene derivatives, which could be applied to the cleanup of polluted water sources (Agrawal & Tratnyek, 1996).

Analytical and Sensing Applications

The development of electrochemical sensors based on nitrobenzene derivatives for detecting environmental pollutants showcases their potential in analytical chemistry. Research focusing on the synthesis and application of nanohybrids for sensitive detection of chlorinated nitrobenzene compounds highlights the role these derivatives could play in monitoring and managing environmental pollution (Kingsford et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-iodo-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is particularly stable due to its aromaticity .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

Biochemical Pathways

It’s known that electrophilic aromatic substitution reactions can lead to the formation of various benzene derivatives , which can participate in numerous biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that it may have low bioavailability if not properly formulated

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially modify the structure of aromatic compounds within cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, it’s important to prevent the dispersion of dust from this compound to avoid potential health hazards .

Safety and Hazards

1-Chloro-3-iodo-2-nitrobenzene is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRLPIZQDPPPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594716
Record name 1-Chloro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937601-42-8
Record name 1-Chloro-3-iodo-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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